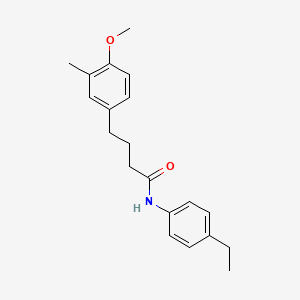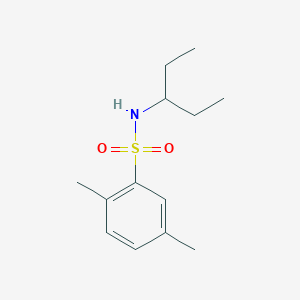![molecular formula C16H18N2O5 B5725689 methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5725689.png)
methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate, also known as MNAC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties.
Applications De Recherche Scientifique
Methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate has also been shown to have antitumor activity against various cancer cell lines, making it a potential candidate for cancer therapy.
Mécanisme D'action
Methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate exerts its pharmacological effects by modulating various signaling pathways in the body. methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby reducing inflammation. methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate also activates the Nrf2 pathway, which is responsible for the regulation of antioxidant enzymes, leading to a reduction in oxidative stress. methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, leading to the induction of apoptosis.
Biochemical and Physiological Effects:
methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate has been shown to exhibit a wide range of biochemical and physiological effects. methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate has been shown to reduce inflammation and oxidative stress, leading to a reduction in tissue damage. methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate has also been shown to inhibit cancer cell proliferation and induce apoptosis, leading to the inhibition of tumor growth. methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate has several advantages for lab experiments. methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate is relatively easy to synthesize, and the synthesis method is well-established. methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate is also stable under standard laboratory conditions, making it easy to handle and store. However, methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate has some limitations for lab experiments, such as its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
Methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate has significant potential for the development of new therapeutic agents for various diseases. Future research should focus on the optimization of the synthesis method to improve the yield and purity of methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate. Further studies should also investigate the pharmacokinetics and pharmacodynamics of methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate in vivo to determine its efficacy and safety. Additionally, the development of methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate analogs with improved pharmacological properties should be explored.
Méthodes De Synthèse
Methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate is synthesized by the reaction of piperidine-4-carboxylic acid with 4-nitrophenylacrylic acid and methyl chloroformate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate.
Propriétés
IUPAC Name |
methyl 1-[(E)-3-(4-nitrophenyl)prop-2-enoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-23-16(20)13-8-10-17(11-9-13)15(19)7-4-12-2-5-14(6-3-12)18(21)22/h2-7,13H,8-11H2,1H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBFIUHYMXWLGW-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cycloheptyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5725613.png)


![3-(2-chloro-6-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B5725635.png)
![2-(1-naphthyl)-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5725636.png)


![ethyl {[3-(aminocarbonyl)-5-ethyl-4,6-dimethyl-2-pyridinyl]thio}acetate](/img/structure/B5725658.png)
![N'-(3-chlorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5725662.png)

![N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B5725674.png)

![4-benzyl-1-[3-(trifluoromethyl)benzyl]piperidine](/img/structure/B5725719.png)